molecular formula C15H10N2O B571714 3-(p-Tolyloxy)phthalonitrile CAS No. 116965-13-0

3-(p-Tolyloxy)phthalonitrile

Cat. No.: B571714
CAS No.: 116965-13-0
M. Wt: 234.258
InChI Key: XJERBWBJRZDWHE-UHFFFAOYSA-N
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Description

3-(p-Tolyloxy)phthalonitrile is an organic compound with the molecular formula C15H10N2O. It is a derivative of phthalonitrile, where a p-tolyloxy group is attached to the third position of the phthalonitrile ring. This compound is known for its applications in the synthesis of high-performance polymers and resins, particularly phthalonitrile resins, which are valued for their thermal stability and mechanical properties.

Mechanism of Action

While the specific mechanism of action for 3-(p-Tolyloxy)phthalonitrile is not mentioned in the search results, it’s worth noting that m-aryloxy phenols, which are similar compounds, have potential biological activities, including anti-tumor and anti-inflammatory effects .

Safety and Hazards

The safety information available indicates that 3-(p-Tolyloxy)phthalonitrile is potentially harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Phenol derivatives, like 3-(p-Tolyloxy)phthalonitrile, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They are being researched for their potential applications in various industries, including plastics, adhesives, and coatings, and for their applications as antioxidants, ultraviolet absorbers, and flame retardants .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(p-Tolyloxy)phthalonitrile typically involves the nucleophilic aromatic substitution reaction of 3-nitrophthalonitrile with p-cresol. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution, resulting in the formation of this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 3-(p-Tolyloxy)phthalonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as potassium carbonate and solvents like dimethylformamide are commonly used.

    Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted phthalonitrile derivatives.

Scientific Research Applications

3-(p-Tolyloxy)phthalonitrile has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of phthalonitrile resins, which are known for their high thermal stability and mechanical strength.

    Biology and Medicine:

    Industry: The compound is used in the production of high-performance materials, such as coatings, adhesives, and composites, due to its excellent thermal and mechanical properties.

Comparison with Similar Compounds

  • 3-(4-Methylphenoxy)phthalonitrile
  • 4-(4-Aminophenoxy)phthalonitrile
  • 4,4’-(1,3-Phenylenebis(oxy))diphthalonitrile

Uniqueness: 3-(p-Tolyloxy)phthalonitrile is unique due to the presence of the p-tolyloxy group, which imparts specific reactivity and properties to the compound. This makes it particularly suitable for the synthesis of high-performance phthalonitrile resins, which are not easily achievable with other similar compounds.

Properties

IUPAC Name

3-(4-methylphenoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c1-11-5-7-13(8-6-11)18-15-4-2-3-12(9-16)14(15)10-17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJERBWBJRZDWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=CC(=C2C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10652130
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116965-13-0
Record name 3-(4-Methylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10652130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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